![molecular formula C34H71N3O B14432647 N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide CAS No. 79692-14-1](/img/structure/B14432647.png)
N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of diethylamino groups attached to a pentan-2-yl chain, which is further connected to a hexadecanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide typically involves multi-step organic reactions. One common method includes the reaction of hexadecanoyl chloride with diethylamino-pentan-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanoic acid.
Reduction: Formation of N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamine.
Substitution: Formation of various substituted amides or amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide has found applications in several scientific domains:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in cellular studies.
Medicine: Explored for its therapeutic properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide exerts its effects involves interactions with specific molecular targets. The diethylamino groups can interact with biological membranes, altering their permeability and function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-bis[5-(diethylamino)pentan-2-yl]octadecanamide
- N,N-bis[5-(diethylamino)pentan-2-yl]dodecanamide
- N,N-bis[5-(diethylamino)pentan-2-yl]tetradecanamide
Uniqueness
N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide stands out due to its specific chain length and the presence of diethylamino groups, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
79692-14-1 |
|---|---|
Molekularformel |
C34H71N3O |
Molekulargewicht |
537.9 g/mol |
IUPAC-Name |
N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide |
InChI |
InChI=1S/C34H71N3O/c1-8-13-14-15-16-17-18-19-20-21-22-23-24-29-34(38)37(32(6)27-25-30-35(9-2)10-3)33(7)28-26-31-36(11-4)12-5/h32-33H,8-31H2,1-7H3 |
InChI-Schlüssel |
FEVQAIIVDLYXMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)N(C(C)CCCN(CC)CC)C(C)CCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


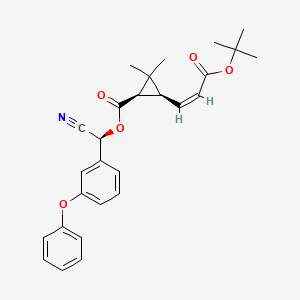
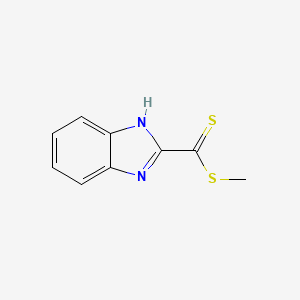
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
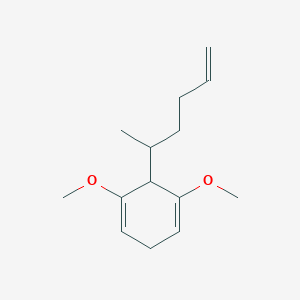
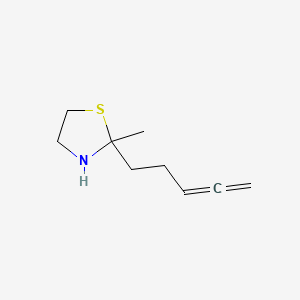
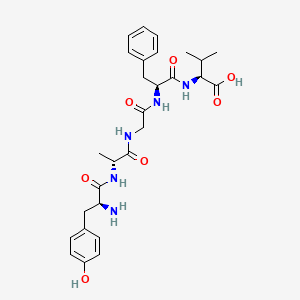

![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)
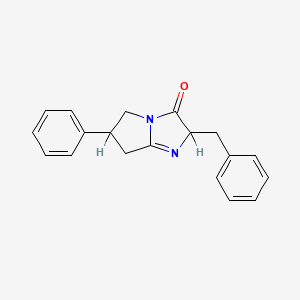
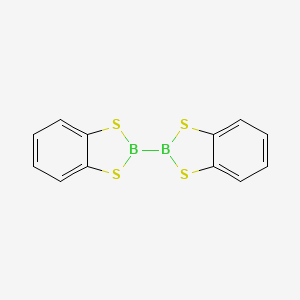
![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-](/img/structure/B14432626.png)
![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)
